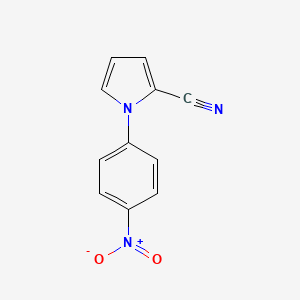
1-(4-Nitrophenyl)-1H-pyrrole-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Nitrofenil)-1H-pirrol-2-carbonitrilo es un compuesto orgánico que presenta un anillo de pirrol sustituido con un grupo nitrofenilo y un grupo carbonitrilo.
Métodos De Preparación
La síntesis de 1-(4-Nitrofenil)-1H-pirrol-2-carbonitrilo típicamente implica la reacción de 4-nitrobenzaldehído con pirrol en presencia de un catalizador adecuado. Las condiciones de reacción a menudo incluyen el uso de solventes como etanol o acetonitrilo y pueden requerir calentamiento para facilitar la reacción. Los métodos de producción industrial pueden implicar procesos más escalables, como la síntesis de flujo continuo, para producir el compuesto en cantidades mayores.
Análisis De Reacciones Químicas
1-(4-Nitrofenil)-1H-pirrol-2-carbonitrilo experimenta diversas reacciones químicas, que incluyen:
Oxidación: El grupo nitrofenilo se puede oxidar para formar derivados nitro.
Reducción: El grupo nitro se puede reducir a un grupo amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, donde el grupo nitro es reemplazado por otros sustituyentes. Los reactivos comunes utilizados en estas reacciones incluyen el gas hidrógeno, los catalizadores de paladio y varios nucleófilos. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
1-(4-Nitrofenil)-1H-pirrol-2-carbonitrilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como intermedio farmacéutico.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como la conductividad o la fluorescencia.
Mecanismo De Acción
El mecanismo de acción de 1-(4-Nitrofenil)-1H-pirrol-2-carbonitrilo implica su interacción con objetivos moleculares específicos. Por ejemplo, en sistemas biológicos, el compuesto puede interactuar con enzimas o receptores, lo que lleva a cambios en los procesos celulares. Las vías exactas involucradas dependen de la aplicación específica y las moléculas diana.
Comparación Con Compuestos Similares
1-(4-Nitrofenil)-1H-pirrol-2-carbonitrilo se puede comparar con otros compuestos similares, tales como:
4-Nitrofenol: Un compuesto fenólico con un grupo nitro, utilizado como indicador de pH y en la síntesis de productos farmacéuticos.
1-(4-Nitrofenil)-1H-1,2,3-triazol-4-carbaldehído: Un derivado de triazol con una sustitución nitrofenilo similar, utilizado en la síntesis de varios compuestos orgánicos.
1-(4-Nitrofenil)-1H-pirazol: Un derivado de pirazol con un grupo nitrofenilo, estudiado por sus posibles actividades biológicas. La singularidad de 1-(4-Nitrofenil)-1H-pirrol-2-carbonitrilo radica en su patrón de sustitución específico y las propiedades químicas resultantes, que lo hacen adecuado para una gama de aplicaciones.
Propiedades
Fórmula molecular |
C11H7N3O2 |
|---|---|
Peso molecular |
213.19 g/mol |
Nombre IUPAC |
1-(4-nitrophenyl)pyrrole-2-carbonitrile |
InChI |
InChI=1S/C11H7N3O2/c12-8-11-2-1-7-13(11)9-3-5-10(6-4-9)14(15)16/h1-7H |
Clave InChI |
SBIRPDMRLRDALH-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C(=C1)C#N)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


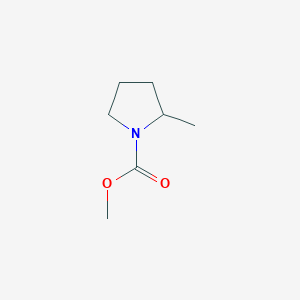
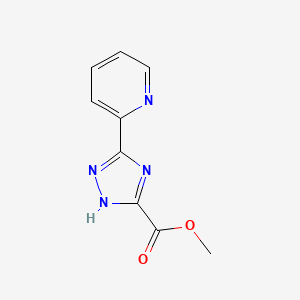
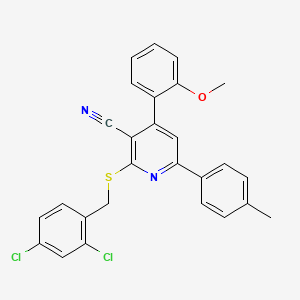
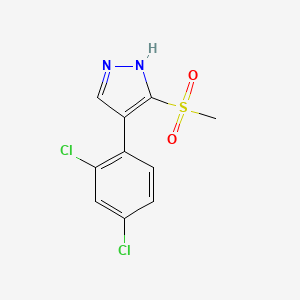
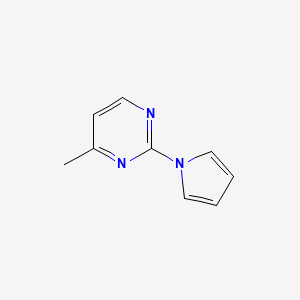
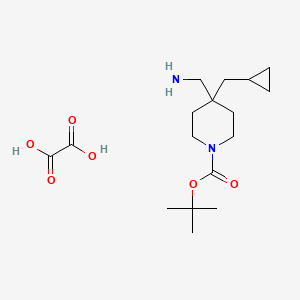
![2,4-Difluorobenzo[d]oxazole](/img/structure/B11774449.png)
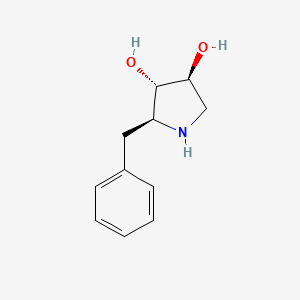
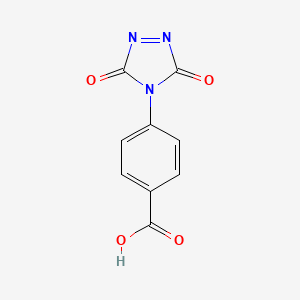
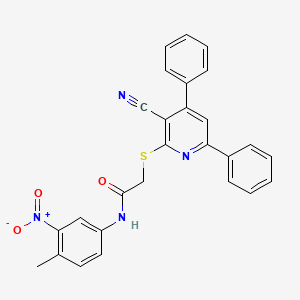
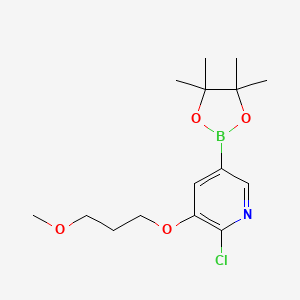
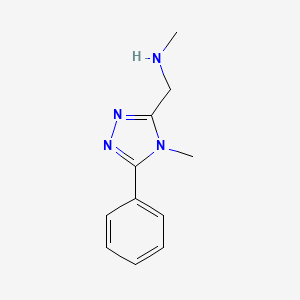
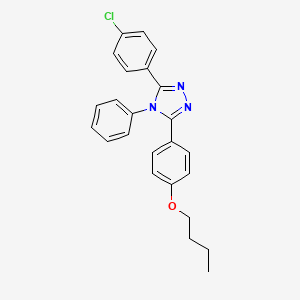
![2-(Methylthio)pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B11774489.png)
